Hypolaetin

Catalog No.
S630350
CAS No.
27696-41-9
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypolaetin

CAS Number

27696-41-9

Product Name

Hypolaetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H

InChI Key

ASOIXDIITRKTOX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O

Description

INTRODUCTION Hypolaetin is a natural compound with significant biological properties. It is a flavonoid that is extracted from various plants including Artemisia asiatica, Ziziphora clinopodioides, and Ixeris dentata. This compound has drawn the attention of scientists and researchers due to the potential implications it may have in various fields of research and industry. In this paper, we will discuss the definition and background of Hypolaetin, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. DEFINITION AND BACKGROUND Hypolaetin is a flavonoid with the chemical formula C16H12O6. It is also known as 3, 5, 7, 3', 4'-pentahydroxyflavone. It belongs to a class of naturally occurring compounds known as flavonoids; these compounds are widely distributed in various plants and are associated with several biological activities. Hypolaetin was first isolated from the aerial parts of Artemisia asiatica, a traditional Chinese herbal medicine, in 1996 by Takashi Yoshikawa et al. PHYSICAL AND CHEMICAL PROPERTIES Hypolaetin is a yellow crystalline powder with a melting point of 316-320°C. It is soluble in methanol, ethanol, dimethyl sulfoxide, and acetone. However, it is insoluble in water, benzene, and chloroform. It has a molecular weight of 300.25 g/mol and a density of 1.69 g/cm3. SYNTHESIS AND CHARACTERIZATION Hypolaetin can be synthesized from different starting materials such as gallic acid, phloretic acid, and resorcylic acid. The synthesis of Hypolaetin involves the condensation of a 2,4-dihydroxybenzaldehyde with a resorcinol derivative, followed by cyclization and oxidation to produce the final product. The structure of Hypolaetin can be characterized by several instrumental techniques such as UV-Vis spectroscopy, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. ANALYTICAL METHODS Various analytical methods have been developed to quantify the amount of Hypolaetin in plant extracts and pharmaceutical formulations. These methods include high-performance liquid chromatography (HPLC) with different detectors such as ultraviolet (UV), electrochemical (EC), and mass spectrometry (MS). Capillary electrophoresis (CE) has also been used for the analysis of Hypolaetin. BIOLOGICAL PROPERTIES Hypolaetin possesses several important biological properties such as antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. It has been reported to scavenge free radicals and inhibit lipid peroxidation. Hypolaetin has also been shown to reduce the production of inflammatory cytokines and modulate the activity of immune cells. In addition, Hypolaetin has demonstrated potential as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. It also exhibits antibacterial and antifungal activity against a wide range of pathogens. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS Several scientific studies have investigated the toxicity and safety of Hypolaetin in various experimental models. The results of these studies indicate that Hypolaetin is generally safe and well-tolerated at therapeutic doses. However, high doses of Hypolaetin have been reported to cause toxicity and adverse effects such as liver and kidney damage. APPLICATIONS IN SCIENTIFIC EXPERIMENTS Hypolaetin has several applications in scientific experiments, including drug discovery, pharmacological studies, and formulation development. It has been used as a lead compound for the development of novel drugs for the treatment of various diseases such as cancer, inflammation, and microbial infections. It is also used as a standard in the quality control of herbal medicines and dietary supplements. CURRENT STATE OF RESEARCH Currently, research on Hypolaetin is focused on understanding its mechanisms of action, improving its pharmacokinetic properties, and exploring its potential as a therapeutic agent for various diseases. Several scientific studies have been conducted to investigate the biological activity of Hypolaetin and its potential clinical applications. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY Hypolaetin has potential implications in various fields of research and industry, including drug discovery, dietary supplements, and cosmetics. It may also have implications in the food industry as a natural food colorant and antioxidant. LIMITATIONS AND FUTURE DIRECTIONS Despite its promising biological properties, Hypolaetin has certain limitations that need to be addressed in future research. Its poor water solubility, low bioavailability, and potential toxicity are major issues that need to be addressed. Future research should focus on the development of more effective formulations for Hypolaetin to enhance its therapeutic potential. Moreover, more studies are needed to evaluate the safety and efficacy of Hypolaetin in clinical trials. CONCLUSION In conclusion, Hypolaetin is a natural compound with significant biological properties and potential implications in various fields of research and industry. Its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities make it a promising candidate for drug discovery and development. However, further research is needed to improve its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials.

Antioxidant Activity

Hypolaetin, like many flavonoids, exhibits free radical scavenging activity. Free radicals are unstable molecules that can damage cells and contribute to various diseases. Studies suggest that hypolaetin's antioxidant properties may help protect against oxidative stress and inflammation, potentially reducing the risk of chronic diseases [].

Cognitive Function

Some research suggests hypolaetin may play a role in cognitive health. Studies have shown that hypolaetin can improve memory and learning in animal models []. Additionally, some population studies have observed a link between higher dietary intake of flavonoids, including hypolaetin, and a lower risk of dementia []. However, more research is needed to confirm these findings and understand the mechanisms by which hypolaetin might impact cognitive function in humans.

Diabetes and Blood Sugar Control

There is emerging evidence suggesting hypolaetin may have potential benefits for blood sugar control. Studies have observed that hypolaetin can improve insulin sensitivity and glucose uptake in cells, potentially aiding in managing diabetes []. However, most of this research has been conducted in cell cultures or animal models. Further clinical trials are needed to determine the effectiveness of hypolaetin for human diabetes management.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some research suggests that hypolaetin may possess anti-inflammatory properties. Studies have shown that hypolaetin can suppress the production of inflammatory molecules in cells []. While these findings are promising, more research is needed to elucidate the potential anti-inflammatory effects of hypolaetin in humans.

Hypolaetin is a flavonoid belonging to the flavone class, characterized by its unique chemical structure and biological properties. It is the aglycone of hypolaetin 8-glucuronide and has been identified in various plant species, including Marchantia berteroana and Sideritis leucantha . The molecular formula of hypolaetin is C15H10O5C_{15}H_{10}O_5, with a molecular weight of approximately 270.24 g/mol . This compound is known for its antioxidant properties and potential therapeutic applications.

Associated with flavonoids, including:

  • Oxidation and Reduction: Hypolaetin can undergo redox reactions, acting as both a reducing and oxidizing agent due to its ability to donate and accept electrons .
  • Metal Complex Formation: It can form complexes with various metal ions, which may enhance its bioactivity .
  • Hydrolysis: In certain conditions, hypolaetin can undergo hydrolysis, leading to the formation of its glucosides or other derivatives .

These reactions contribute to its stability and reactivity under different environmental conditions.

Hypolaetin exhibits significant biological activities, primarily:

  • Anti-inflammatory Effects: It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This action reduces the production of pro-inflammatory mediators .
  • Antioxidant Properties: Hypolaetin scavenges free radicals, protecting cells from oxidative stress and damage. This activity is crucial for cellular health and longevity .
  • Potential Antidiabetic Effects: Some studies suggest that hypolaetin may inhibit glycogen phosphorylase, indicating a possible role in glucose metabolism regulation .

The synthesis of hypolaetin can be achieved through various methods:

  • Natural Extraction: It can be isolated from plants such as Sideritis leucantha using techniques like High-Performance Liquid Chromatography (HPLC) .
  • Synthetic Approaches: New synthetic derivatives of flavonoids, including hypolaetin, can be prepared using cross-coupling reactions such as the Suzuki–Miyaura reaction. This method allows for the modification of the flavonoid structure at specific positions to enhance biological activity .

These synthesis methods highlight both natural and synthetic routes to obtain hypolaetin.

Hypolaetin has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for conditions like arthritis or oxidative stress-related diseases.
  • Cosmetics: Its ability to inhibit tyrosinase suggests potential use in skincare products targeting pigmentation disorders .
  • Nutraceuticals: As a natural antioxidant, hypolaetin could be incorporated into dietary supplements aimed at improving health outcomes related to inflammation and oxidative stress.

Several compounds share structural similarities with hypolaetin, each exhibiting unique properties:

CompoundStructure TypeBiological ActivityUnique Features
QuercetinFlavonoidAntioxidant, anti-inflammatoryWidely studied for cardiovascular benefits
LuteolinFlavonoidAnti-inflammatoryKnown for neuroprotective effects
KaempferolFlavonoidAntioxidantExhibits anticancer properties
ApigeninFlavonoidAnti-inflammatoryPotential effects on anxiety

Hypolaetin stands out due to its specific interactions with COX and LOX enzymes and its unique structural features that confer distinct biological activities compared to these similar compounds.

Hypolaetin represents a pentahydroxyflavone compound with the molecular formula C₁₅H₁₀O₇ and molecular weight of 302.23 grams per mole [1] [2]. This flavonoid, systematically named 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one, possesses a unique hydroxylation pattern that distinguishes it from other flavonoid compounds through its additional hydroxyl group at position 8 compared to the closely related luteolin [1] [3]. The compound exhibits characteristic physicochemical properties including five hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area of 127 Ų, contributing to its distinctive analytical behavior [1] [2].

Spectroscopic Identification Techniques

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a fundamental technique for hypolaetin characterization, providing essential information about the electronic transitions within the flavonoid structure. The compound exhibits characteristic absorption maxima around 275-300 nanometers, which corresponds to the π electron transitions of the conjugated aromatic system and carbonyl functionalities [4] [5]. This absorption pattern is typical for flavonoids containing extended conjugation between the benzene rings and the central chromone structure. The UV absorption spectrum reveals multiple absorption bands that reflect the various electronic transitions occurring within the molecule, particularly those involving the hydroxylated aromatic rings and the central pyrone ring system.

The UV spectroscopic analysis of hypolaetin demonstrates the influence of the multiple hydroxyl substituents on the electronic properties of the flavone backbone. The presence of hydroxyl groups at positions 3', 4', 5, 7, and 8 creates a highly conjugated system that shifts the absorption maxima to longer wavelengths compared to less hydroxylated flavonoids. The characteristic absorption profile enables differentiation from structurally similar compounds and serves as a primary identification tool in analytical workflows [4] [5].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for hypolaetin through both one-dimensional and two-dimensional experiments. Proton NMR spectroscopy reveals characteristic signals in the aromatic region between 6.0 and 8.0 parts per million, with distinct coupling patterns that reflect the substitution pattern on both the A and B rings of the flavonoid structure [6] [7]. The hydroxyl protons exhibit characteristic chemical shifts that vary depending on the solvent system used and the degree of hydrogen bonding interactions.

Carbon-13 NMR spectroscopy delivers detailed information about the carbon framework of hypolaetin, with the carbonyl carbon typically appearing around 180 parts per million and the aromatic carbons distributed throughout the 90-160 parts per million region [8] [7] [9]. The specific chemical shift values for each carbon atom provide definitive structural confirmation and enable distinction from closely related flavonoid compounds. Advanced two-dimensional NMR experiments, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation techniques, establish connectivity patterns and spatial relationships within the molecule [6] [10].

Mass Spectrometry Identification

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. Hypolaetin exhibits a molecular ion peak at mass-to-charge ratio 302 in negative ion mode electrospray ionization, corresponding to the deprotonated molecular ion [M-H]⁻ [11] [12] [13]. The compound demonstrates characteristic fragmentation behavior under tandem mass spectrometry conditions, with predominant losses corresponding to hydroxyl groups and ring cleavage reactions that provide definitive structural information.

The fragmentation patterns observed in tandem mass spectrometry experiments reveal the preferential cleavage sites within the hypolaetin structure. Common fragment ions include those resulting from the loss of water molecules (18 mass units), carbon monoxide (28 mass units), and combinations thereof [11] [12] [14]. High-resolution mass spectrometry enables accurate mass determination with sub-part-per-million accuracy, facilitating molecular formula assignment and structural confirmation through exact mass measurements [15] [16].

Chromatographic Separation Methods

High Performance Liquid Chromatography

High Performance Liquid Chromatography represents the most widely employed separation technique for hypolaetin analysis, offering excellent resolution and reproducibility for both qualitative identification and quantitative determination. Reversed-phase chromatography using C18 stationary phases provides optimal retention and separation characteristics for this compound [17] [18]. Typical analytical conditions employ columns ranging from 100 to 250 millimeters in length with internal diameters between 2.1 and 4.6 millimeters, utilizing particle sizes of 3.5 to 5.0 micrometers.

Mobile phase optimization represents a critical aspect of method development, with acetonitrile-water systems containing 0.1% formic acid providing optimal separation and peak shape characteristics [19] [18]. Gradient elution programs typically begin with 15% organic phase and increase to 35% over analysis times ranging from 15 to 70 minutes, depending on the complexity of the sample matrix and the number of analytes requiring separation [14]. Flow rates between 0.6 and 1.0 milliliters per minute provide appropriate balance between resolution and analysis time while maintaining acceptable back pressure [17] [18].

Column temperature optimization, typically maintained between 30 and 35 degrees Celsius, enhances reproducibility and peak shape characteristics while reducing analysis time [17] [20]. Detection wavelengths of 283 and 330 nanometers correspond to the absorption maxima of hypolaetin and provide optimal sensitivity for quantitative analysis [17] [21]. The method demonstrates excellent linearity across concentration ranges relevant for biological and botanical samples, with limits of quantification typically in the microgram per milliliter range.

Capillary Electrophoresis

Capillary electrophoresis offers unique advantages for hypolaetin analysis, particularly in the separation of closely related compounds and the analysis of sulphated flavonoid derivatives. The technique has been successfully applied to analyze complex mixtures of sulphated flavonoids, demonstrating its capability to separate compounds that may co-elute under conventional liquid chromatography conditions [22] [23]. Optimization of electrophoretic conditions, including buffer composition, pH, and applied voltage, enables resolution of structurally similar compounds based on their electrophoretic mobility differences.

The application of capillary electrophoresis to hypolaetin analysis provides complementary information to liquid chromatography methods and offers advantages in terms of sample consumption and analysis speed. The technique demonstrates particular utility in the analysis of plant extracts where multiple flavonoid compounds may be present, enabling comprehensive characterization of the flavonoid profile [22] [23].

Specialized Chromatographic Techniques

High-speed counter-current chromatography has emerged as a valuable technique for the large-scale isolation and purification of hypolaetin from complex plant extracts. This method enables the separation and collection of milligram to gram quantities of pure compound, facilitating structural elucidation studies and biological activity assessments [24]. The technique utilizes two immiscible liquid phases, eliminating the need for solid support and reducing the risk of sample loss or decomposition.

Advanced liquid chromatography approaches, including ultra-high performance liquid chromatography, provide enhanced resolution and reduced analysis times while maintaining excellent sensitivity and selectivity. These methods enable the analysis of hypolaetin in complex biological matrices with minimal sample preparation requirements [14] [21].

Structural Elucidation via Nuclear Magnetic Resonance and Mass Spectrometry

Advanced Nuclear Magnetic Resonance Techniques

Comprehensive structural elucidation of hypolaetin requires integration of multiple nuclear magnetic resonance experiments to establish unambiguous structural assignments. Two-dimensional correlation spectroscopy experiments establish through-bond connectivity patterns between adjacent protons, enabling determination of the aromatic substitution patterns on both the A and B rings of the flavonoid structure [6] [10]. Heteronuclear single quantum coherence experiments provide direct correlation between carbon atoms and their directly attached protons, facilitating assignment of all carbon-hydrogen pairs within the molecule.

Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton connectivity patterns, enabling establishment of the complete connectivity network within the hypolaetin structure. These experiments are particularly valuable for confirming the positions of hydroxyl substituents and establishing the connectivity between the A, B, and C rings of the flavonoid framework [6] [10]. Nuclear Overhauser effect spectroscopy experiments provide information about spatial proximity relationships, confirming the three-dimensional structure and stereochemistry.

Mass Spectrometry Fragmentation Analysis

Detailed mass spectrometry fragmentation analysis provides complementary structural information that confirms the nuclear magnetic resonance assignments and establishes the connectivity patterns within hypolaetin. Collision-induced dissociation experiments reveal the preferential fragmentation pathways, with common losses including water, carbon monoxide, and ring cleavage reactions [11] [12] [14]. The fragmentation behavior reflects the stability of different structural regions and provides diagnostic information for structural confirmation.

Electron-induced dissociation and other advanced fragmentation techniques provide additional structural information through alternative fragmentation mechanisms. These approaches generate different fragment ion populations that provide complementary structural information and enhance the confidence of structural assignments [25]. The integration of multiple fragmentation techniques enables comprehensive characterization of the hypolaetin structure and facilitates identification in complex mixtures.

Integrated Structural Elucidation Approaches

Modern structural elucidation strategies combine nuclear magnetic resonance and mass spectrometry data with computational approaches to provide comprehensive structural characterization. Database comparison of spectroscopic properties enables rapid identification and confirmation of hypolaetin in analytical samples [15] [16]. Advanced data processing algorithms facilitate automatic assignment of spectroscopic signals and prediction of fragmentation patterns, enhancing the efficiency and reliability of structural elucidation workflows.

XLogP3

2

Wikipedia

Hypolaetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 04-14-2024

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